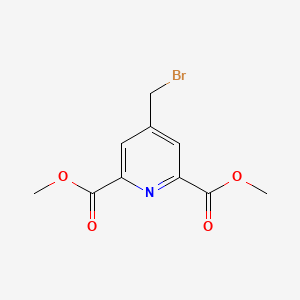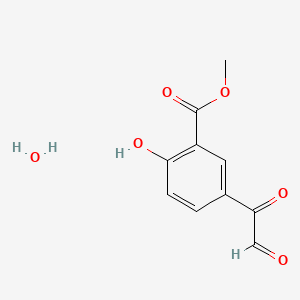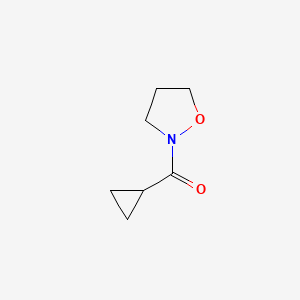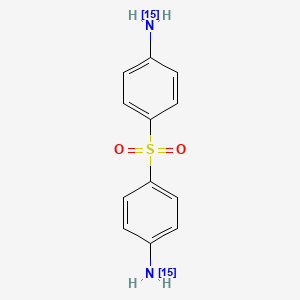
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8BrNO4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound may be used in the synthesis of ditopic macrocycles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate was synthesized using pyridine-2,6-dicarboxylic acid as the starting material, which underwent esterification and radicals nucleophilic substitution on the pyridine ring . Another related compound, dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate, was synthesized from dimethyl 6,6’-dimethyl-2,2’-bipyridine-4,4’-dicarboxylate through dibromination and debromination .Molecular Structure Analysis
The molecular structure of Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate can be analyzed based on its InChI code: 1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring substituted with bromomethyl and dimethyl dicarboxylate groups .Physical And Chemical Properties Analysis
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate is a white to pale cream powder or crystals . It has a molecular weight of 274.07 g/mol . The compound is stored under an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis of Macrocyclic Bisamides and Tetramides
This compound has been used in the synthesis of eight macrocyclic bisamides and tetramides. The reaction involves dimethyl pyridine-2,6-dicarboxylate with α,ω-diaminoethers in methanol as a solvent .
Coordination Polymer and Metal Complexes
It has been used in the formation of a Silver (I) coordination polymer and a nine-coordinated cadmium (II) complex. These studies were supported by solid state and electrochemical studies .
Synthesis of Ditopic Macrocycles
Dimethyl 2,6-pyridinedicarboxylate has been used in the synthesis of ditopic macrocycles. These macrocycles have two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers. They act as host molecules capable of forming complexes with diphenylurea derivatives .
Electrochemical Performance of Hybrid Electrodes
Four metal complexes of 2,6-pyridinedicarboxylic acid (PDC): AgPDC, CdPDC, CuPDC, and ZnPDC were integrated with polypyrrole (PPY) to create four new composites: PPY-AgPDC, PPY-CdPDC, PPY-CuPDC, and PPY-ZnPDC. These composites were studied for their electrochemical performance as potential hybrid electrodes .
Protodeboronation of Pinacol Boronic Esters
The compound has been used in the protodeboronation of pinacol boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Formal Total Synthesis of D-®-Coniceine and Indolizidine 209B
The protodeboronation process was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXFUVXRBZYXMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747227 |
Source


|
| Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
CAS RN |
1040401-17-9 |
Source


|
| Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)
